"synthesis and characterization of 2-(1-Aminopropyl)-5-methylphenol"
This guide details the synthesis and characterization of 2-(1-Aminopropyl)-5-methylphenol , a functionalized phenolic primary amine. This molecule serves as a versatile chiral building block in the synthesis of CNS-activ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis and characterization of 2-(1-Aminopropyl)-5-methylphenol , a functionalized phenolic primary amine. This molecule serves as a versatile chiral building block in the synthesis of CNS-active agents and acts as a privileged scaffold for tridentate ligands in asymmetric catalysis.
Core Challenge: Installing the primary amine at the benzylic position (
-position) while maintaining regiocontrol of the phenol substitution pattern.
Selected Route:Fries Rearrangement followed by Oxime Reduction. This pathway is superior to direct reductive amination for primary amines, offering higher chemoselectivity and avoiding over-alkylation byproducts common in direct ammonia-ketone condensations.
Key Application: Precursor for Mannich-base type ligands and structural analogue to antimuscarinic pharmacophores (e.g., Tolterodine derivatives, though distinct in substitution).
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a 1,2,5-substitution pattern on the benzene ring. The 1-aminopropyl group is located ortho to the hydroxyl group, and the methyl group is meta to the hydroxyl.
Disconnection Logic:
C–N Disconnection: The
-chiral amine is best derived from the corresponding ketone (propiophenone derivative) via an oxime intermediate. This avoids the formation of secondary/tertiary amines.[1]
C–C Disconnection: The ketone moiety at the ortho position suggests a Fries Rearrangement of a phenolic ester.
Starting Material: m-Cresol (3-methylphenol). Acylation of m-cresol at the 6-position (ortho to OH, para to methyl) yields the required 1,2,5-pattern.
Figure 1: Retrosynthetic pathway identifying m-cresol as the commodity starting material.
Part 2: Detailed Synthetic Protocol
Step 1: Esterification and Fries Rearrangement
This step installs the propyl chain. The Fries rearrangement is thermodynamically controlled to favor the ortho-isomer (the target) over the para-isomer.
Ester Formation: To a stirred solution of m-cresol (108 g, 1.0 mol) in DCM (500 mL) at 0°C, add triethylamine (1.2 eq). Dropwise add propionyl chloride (1.1 eq). Stir for 2 hours. Wash with water, dry, and concentrate to yield m-cresyl propionate.
Rearrangement: Mix m-cresyl propionate with anhydrous AlCl₃ (1.5 eq) in a round-bottom flask.
Critical Control Point: Heat the neat mixture to 140–150°C for 2 hours. High temperature favors the ortho-acylated product (thermodynamic control) stabilized by intramolecular H-bonding.
Quench: Cool to RT and carefully quench with ice/HCl.
Purification: Steam distillation. The ortho-isomer (1-(2-hydroxy-4-methylphenyl)propan-1-one) is volatile due to intramolecular hydrogen bonding, while the para-isomer remains in the pot.
Yield: Expect ~60–70% of the ortho-ketone.
Step 2: Oximation
Converting the ketone to an oxime prevents over-alkylation during the subsequent amine formation.
Place the oxime in a hydrogenation vessel (Parr shaker or autoclave).
Add Methanol and Pd/C catalyst.
Pressurize to 40–50 psi H₂ and shake/stir at RT for 12 hours.
Workup: Filter through Celite to remove the catalyst.
Isolation (Salt Formation): The free base is prone to oxidation. Add 2M HCl in diethyl ether to the filtrate to precipitate 2-(1-aminopropyl)-5-methylphenol hydrochloride .
Recrystallize from Ethanol/Ether.
Part 3: Characterization (Self-Validating Systems)
To ensure the identity and purity of the compound, the following spectroscopic signatures must be validated.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
The coupling patterns confirm the 1,2,5-substitution.
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
Ar-H
6.70
Doublet (J=8 Hz)
1H
H-3 (Ortho to OH)
Ar-H
6.85
Doublet (J=8 Hz)
1H
H-4 (Para to OH)
Ar-H
7.15
Singlet (Broad)
1H
H-6 (Ortho to alkyl)
Benzylic
4.25
Triplet
1H
CH -NH₂ (Chiral center)
Alkyl
1.80
Multiplet
2H
-CH₂- (Propyl chain)
Methyl
2.21
Singlet
3H
Ar-CH₃
Methyl
0.85
Triplet
3H
Terminal -CH₃
Exchange
8.50
Broad Singlet
3H
-NH₃⁺ (Ammonium)
Exchange
9.80
Broad Singlet
1H
Ar-OH
Note: In the free base, the NH₂ signal appears around 1.5–2.0 ppm, and the OH signal shifts upfield.
Infrared Spectroscopy (FT-IR)
3400–3200 cm⁻¹: Broad stretch (Phenolic OH and NH stretching).
1590, 1500 cm⁻¹: Aromatic ring skeletal vibrations.
1230 cm⁻¹: C–O stretch (Phenol).
Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]⁺ = 166.12 m/z.
Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for benzylic primary amines.
Part 4: Troubleshooting & Optimization
Regioselectivity in Fries Rearrangement
If the para-isomer (4-propionyl-3-methylphenol) is dominant:
Cause: Temperature too low.
Fix: Ensure reaction temperature reaches >140°C. The ortho-isomer is the thermodynamic product.
Validation: Use GC-MS to check the ratio of isomers before workup. The ortho-isomer elutes earlier due to intramolecular H-bonding (lower boiling point).
Amine Dimerization
During reduction, the primary amine can react with the intermediate imine to form a secondary amine dimer.
Prevention: Perform hydrogenation in acidic media (e.g., MeOH + HCl or AcOH). This protonates the amine immediately upon formation, rendering it non-nucleophilic.
Workup Logic Flow
Figure 2: Isolation strategy for the hydrochloride salt to ensure stability and purity.
References
Fries Rearrangement Mechanism & Selectivity
Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.
Reductive Amination via Oximes
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Methods, Developments and Applications. Wiley-VCH.
Synthesis of Aminophenol Intermediates (Tolterodine Analogs)
Andersson, P. G., et al. (1998). Enantioselective synthesis of the muscarinic receptor antagonist tolterodine. Journal of Organic Chemistry.
General Characterization of Aminoalkyl Phenols
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 167995, 5-(2-Aminopropyl)-2-methylphenol.
Biological Activity and Synthetic Utility of 2-Amino-5-Methylphenol Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, drug development professionals, and academic researchers. Executive Summary The scaffold 2-amino-5-methylphenol (also known as 6-amino-m-cresol) re...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, drug development professionals, and academic researchers.
Executive Summary
The scaffold 2-amino-5-methylphenol (also known as 6-amino-m-cresol) represents a privileged structure in medicinal chemistry due to its dual nucleophilic centers (amino and hydroxyl groups) positioned ortho to one another. This configuration makes it an ideal precursor for heterocyclization, specifically for the synthesis of 5-methylbenzoxazoles and Schiff base ligands .
While the parent compound exhibits baseline toxicity used in cosmetic applications, its derivatives have demonstrated significant pharmacological potential. Recent studies highlight their efficacy as JNK1 inhibitors (anticancer), DNA gyrase inhibitors (antimicrobial), and cholinesterase inhibitors (neuroprotective). This guide dissects the synthetic pathways, biological mechanisms, and experimental protocols required to exploit this scaffold.
Chemical Profile & Pharmacophore Analysis[1]
Property
Specification
IUPAC Name
2-Amino-5-methylphenol
Common Synonyms
6-Amino-m-cresol; 2-Hydroxy-4-methylaniline
CAS Number
2835-98-5
Molecular Weight
123.15 g/mol
Key Reactivity
Ortho-positioned -NH₂ and -OH groups facilitate condensation reactions to form 5-membered heterocycles (oxazoles) or imine linkages (Schiff bases).
Electronic Effect
The 5-methyl group acts as a weak electron donor, increasing lipophilicity (LogP) and influencing the electron density of the resulting heterocycle.
Core Therapeutic Architectures
Architecture A: 5-Methylbenzoxazoles
The most commercially and therapeutically relevant derivatives are 2-substituted-5-methylbenzoxazoles.
Mechanism: These compounds often act as isosteres of nucleic bases (adenine/guanine), allowing them to intercalate DNA or inhibit enzymes like Topoisomerase II and DNA Gyrase in bacteria.
Neuroprotection: Recent derivatives have shown nanomolar affinity for Acetylcholinesterase (AChE) , serving as potential therapeutics for Alzheimer's disease.
Architecture B: Schiff Base Ligands & Metal Complexes
Condensation of 2-amino-5-methylphenol with aromatic aldehydes yields Schiff bases (imines).
Metal Chelation: The phenolic oxygen and imine nitrogen form a bidentate or tridentate pocket, capable of coordinating Cu(II), Zn(II), and Mn(II).
Anticancer Activity: Copper complexes of these ligands have demonstrated cytotoxicity against lung cancer cell lines (A549) superior to cisplatin, reportedly via mitochondrial apoptosis and JNK1 inhibition .
Under oxidative conditions (e.g., reaction with hemoglobin), 2-amino-5-methylphenol dimerizes to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one .
Activity: This specific derivative has shown potent antiviral activity (specifically against Poliovirus) by interfering with viral protein synthesis.
Visualizing the Scaffold Logic
The following diagram illustrates the divergent synthetic pathways and the resulting Structure-Activity Relationships (SAR).
Caption: Synthetic divergence of 2-amino-5-methylphenol into three primary bioactive classes.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-5-methylbenzoxazoles
This protocol offers higher yields and shorter reaction times compared to traditional PPA (Polyphosphoric acid) methods.
Lawesson's Reagent (0.5 mmol) or Zn(OAc)₂ (Catalytic)
Solvent: Solvent-free or minimal Toluene
Step-by-Step:
Preparation: In a microwave-safe vial, mix 2-amino-5-methylphenol and the carboxylic acid derivative (e.g., 4-nitrobenzoic acid) in a 1:1 molar ratio.
Activation: Add Lawesson's reagent (0.5 equiv) to promote cyclodehydration. Alternatively, use Zn(OAc)₂ (10 mol%) for a greener approach.
Irradiation: Irradiate at 300W for 5–15 minutes. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).
Workup: Cool to room temperature. Dissolve the residue in Dichloromethane (DCM). Wash with saturated NaHCO₃ to remove unreacted acid.
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Protocol 2: Synthesis of Schiff Base Metal Complexes
Targeting anticancer activity via Copper(II) coordination.
Step-by-Step:
Ligand Synthesis: Reflux 2-amino-5-methylphenol (10 mmol) with 2-hydroxy-benzaldehyde (Salicylaldehyde) (10 mmol) in absolute ethanol (20 mL) for 2–4 hours.
Isolation: Cool the orange/yellow solution to precipitate the Schiff base ligand. Filter and dry.[2]
Complexation: Dissolve the ligand (1 mmol) in hot methanol. Add CuCl₂[3]·2H₂O (1 mmol) dissolved in methanol dropwise.
Reflux: Reflux for 3 hours. The color will shift (typically to green/brown).
Filtration: Filter the precipitate, wash with cold methanol and ether to remove unreacted salts.
Biological Data Summary
The following table summarizes quantitative activity data from recent literature regarding 5-methylbenzoxazole and Schiff base derivatives.
Derivative Type
Target / Assay
Activity Metric (Representative)
Reference
Bis-benzoxazole
Acetylcholinesterase (AChE)
IC₅₀: 1.10 ± 0.40 µM
[1]
Schiff Base (Cu-Complex)
A549 Lung Cancer Cells
IC₅₀: < 5.0 µM (High Cytotoxicity)
[2]
Schiff Base (Thiophene)
S. aureus (MRSA)
Zone of Inhibition: 18–22 mm
[3]
Phenoxazine Derivative
Poliovirus Replication
EC₅₀: 1.5 µg/mL
[4]
Mechanism of Action: JNK1 Inhibition Pathway
One of the most promising applications of 2-amino-5-methylphenol derivatives (specifically Schiff bases) is the inhibition of c-Jun N-terminal kinase 1 (JNK1) , a key regulator of cancer cell survival and apoptosis.
Caption: Mechanism of JNK1 inhibition by amino-cresol derivatives leading to cancer cell apoptosis.
References
Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Future Medicinal Chemistry.
[Link]
Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes. Molecules.
[Link][3]
Synthesis, Characterization... of the Novel Schiff Base (E)-2-(((4-Bromothiophen-2-Yl)Methylene)Amino)-5-Methylphenol. Journal of Molecular Structure.
[Link]
Antiviral activity of 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one on poliovirus. Tohoku Journal of Experimental Medicine.
[Link][4]
Application Note: Scalable Synthesis of 2-(1-Aminopropyl)-5-methylphenol
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(1-aminopropyl)-5-methylphenol , a structural motif relevant to adrenergic ligands and NMDA receptor antagonists (analogue...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(1-aminopropyl)-5-methylphenol , a structural motif relevant to adrenergic ligands and NMDA receptor antagonists (analogue to Tolterodine metabolites).
While reductive amination is a common route for amines, it often suffers from poor chemoselectivity and over-alkylation (dimerization) when applied to electron-rich phenolic ketones. This guide utilizes a two-step Oxime Reduction Strategy , which offers superior atom economy, higher purity profiles, and avoids the use of protecting groups on the phenol moiety.
Target Audience: Medicinal Chemists, Process Development Scientists.
Structural Analysis & Retrosynthesis
The target molecule features a primary amine on a benzylic carbon ortho to a free phenol. Direct alkylation of the amine is prone to over-alkylation. Therefore, the strategy relies on installing the nitrogen via a ketone functionality, followed by a controlled reduction.[1]
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic breakdown showing the disconnection of the C-N bond back to the ketone precursor.
Experimental Protocol
Materials & Reagents
Reagent
CAS No.
Role
Purity
2-Hydroxy-4-methylpropiophenone
50355-61-4
Precursor
>98%
Hydroxylamine Hydrochloride
5470-11-1
Nitrogen Source
99%
Sodium Acetate (Anhydrous)
127-09-3
Buffer/Base
ACS Grade
Palladium on Carbon (10% Pd)
7440-05-3
Catalyst
Wet support
Ethanol (Absolute)
64-17-5
Solvent
HPLC Grade
Hydrogen Gas
1333-74-0
Reductant
UHP (99.999%)
Step 1: Oximination of the Phenolic Ketone
Direct condensation of the ketone with hydroxylamine is favored. The use of a sodium acetate buffer is critical to neutralize the HCl released from the hydroxylamine salt, preventing acid-catalyzed degradation while maintaining a pH suitable for imine formation.
Procedure:
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Charge: Add 2-hydroxy-4-methylpropiophenone (10.0 g, 60.9 mmol) and Ethanol (60 mL). Stir until dissolved.
Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (6.35 g, 91.4 mmol, 1.5 eq) and Sodium Acetate (10.0 g, 121.8 mmol, 2.0 eq) dissolved in Water (30 mL).
Reaction: Heat the biphasic mixture to reflux (80°C) for 3–4 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The ketone spot (
) should disappear, replaced by the oxime spot ().
Workup:
Cool to room temperature. Remove ethanol under reduced pressure (Rotavap).[2]
The residue will be an aqueous suspension. Add water (50 mL) and cool in an ice bath to precipitate the oxime.
Filter the white solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.
Expected Yield: 85–92% (White crystalline solid).
Key Insight: Phenolic oximes can exist as E/Z isomers.[3] Both reduce to the same amine, so separation is unnecessary.
Step 2: Catalytic Hydrogenation (Reduction)
Reducing oximes to primary amines carries a risk of forming secondary amines (dimers) via an intermediate imine reacting with the product amine. To prevent this, the reaction is performed in acidic media , which protonates the primary amine as it forms, rendering it non-nucleophilic.
Procedure:
Setup: Use a Parr hydrogenator or a high-pressure glass vessel.
Charge: Dissolve the Oxime intermediate (5.0 g, 27.9 mmol) in Ethanol (50 mL).
Application Note: Robust and Sensitive Analysis of 2-Amino-5-Methylphenol Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract This application note presents a comprehensive guide to the analysis of 2-amino-5-methylphenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Amino-5-methylphenol, a key intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive guide to the analysis of 2-amino-5-methylphenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Amino-5-methylphenol, a key intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals, possesses polar functional groups that challenge direct GC-MS analysis.[1] To overcome issues of poor volatility and thermal instability, this guide details two robust derivatization protocols: silylation and acylation. By converting the polar amino and hydroxyl moieties into less polar, more volatile derivatives, these methods enable sensitive and reproducible quantification. We provide detailed, step-by-step experimental protocols, optimized GC-MS parameters, and insights into the interpretation of mass spectral data. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control who require a reliable method for the characterization and quantification of 2-amino-5-methylphenol derivatives.
Introduction: The Analytical Challenge
2-Amino-5-methylphenol, also known as 6-amino-m-cresol, is a versatile aromatic compound utilized in various industrial syntheses.[1][2] Its structure, featuring both a primary amine (-NH₂) and a hydroxyl (-OH) group, imparts a high degree of polarity. This polarity makes the direct analysis by gas chromatography challenging, as it can lead to poor peak shape, low sensitivity, and thermal degradation in the hot injector port.[3]
To achieve the high resolution and sensitivity offered by GC-MS for the analysis of such compounds, a chemical derivatization step is essential.[4] Derivatization chemically modifies the functional groups of the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[5][6] This note provides two effective derivatization strategies: silylation and acylation.
Principle of the Method: Enhancing Volatility and Stability
The core of this analytical approach is the conversion of the polar -NH₂ and -OH groups of 2-amino-5-methylphenol into nonpolar derivatives. This is achieved through either silylation or acylation, which cap the active hydrogens, thereby reducing intermolecular hydrogen bonding and increasing the molecule's volatility.
Silylation: This is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[5] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[5] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[3]
Acylation: This method involves the introduction of an acyl group (e.g., acetyl) to the amino and hydroxyl functions. Acetic anhydride is a common and efficient reagent for this transformation.[7] The resulting derivatives exhibit enhanced stability and chromatographic performance.
The derivatized sample is then injected into the GC-MS system, where the derivatives are separated on a chromatographic column and subsequently detected and identified by the mass spectrometer.
Experimental Workflow and Protocols
The overall analytical workflow is depicted in the diagram below, followed by detailed, step-by-step protocols for each derivatization method and the subsequent GC-MS analysis.
Application Note & Protocol: Solubilization of 2-(1-Aminopropyl)-5-methylphenol for In Vitro Assays
Introduction: The Challenge of Compound Solubility The successful execution of in vitro assays hinges on the accurate and reproducible delivery of a test compound to the biological system, be it enzymes, receptors, or wh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Compound Solubility
The successful execution of in vitro assays hinges on the accurate and reproducible delivery of a test compound to the biological system, be it enzymes, receptors, or whole cells. Many novel organic small molecules, such as 2-(1-Aminopropyl)-5-methylphenol, exhibit limited aqueous solubility, posing a significant challenge. Improper dissolution can lead to compound precipitation, resulting in underestimated biological activity and unreliable data.[1] This document provides a comprehensive, experience-driven guide to understanding the physicochemical properties of 2-(1-Aminopropyl)-5-methylphenol and establishing a robust, validated protocol for its dissolution and use in common in vitro assays.
Understanding the Molecule: 2-(1-Aminopropyl)-5-methylphenol
While specific experimental data for "2-(1-Aminopropyl)-5-methylphenol" is not widely published, its structure provides critical clues for developing a dissolution strategy. The molecule is an aminophenol , containing both a weakly acidic phenolic hydroxyl group (-OH) and a weakly basic amino group (-NH2).
Phenolic Group: The hydroxyl group is acidic, with a pKa typically around 10.[2] At pH values significantly above its pKa, this group will be deprotonated to a phenolate anion (-O⁻), increasing water solubility.
Amino Group: The aminopropyl group is basic. The pKa of the conjugate acid (-NH3+) for simple aminophenols is typically in the range of 4.3 to 5.5.[3] Therefore, at physiological pH (~7.4), the amino group will be predominantly in its protonated, cationic form (-NH3+), which enhances aqueous solubility.
Hydrophobicity: The benzene ring and the methyl and propyl groups contribute to the molecule's overall hydrophobicity, which will counteract the solubilizing effects of the ionizable groups.
The solubility of this compound is therefore highly dependent on pH, a principle governed by the Henderson-Hasselbalch equation.[4][5][6][7] This relationship allows us to manipulate pH to achieve dissolution.
Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale & Implication for Dissolution
Molecular Class
Amphoteric Aminophenol
Contains both acidic (phenol) and basic (amine) functional groups. Solubility is lowest near its isoelectric point and increases at acidic or basic pH.
Above this pH, the phenol is deprotonated (-O-), forming a water-soluble phenolate salt. Basification is another viable strategy.
Primary Organic Solvent
Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[8][9] It is the recommended starting point.
Stability Concerns
Oxidation
Phenolic compounds can be susceptible to oxidation, especially in basic solutions and when exposed to light and air.[10] Freshly prepared solutions are recommended.
Strategic Solvent Selection: A Step-by-Step Decision Workflow
The goal is to prepare a concentrated stock solution (typically 10-100 mM) that can be serially diluted into the aqueous assay medium without precipitation.[1][11]
Caption: Decision workflow for solvent selection.
Experimental Protocols
Safety Precaution: Always handle 2-(1-Aminopropyl)-5-methylphenol and all solvents in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol A: Standard Dissolution in Organic Solvent (Primary Method)
This protocol is the first-line approach for most novel small molecules.
Rationale: Dimethyl sulfoxide (DMSO) is a versatile solvent compatible with most in vitro assays when diluted to a low final concentration (typically <0.5%).[12] Preparing a high-concentration stock minimizes the final solvent percentage in the assay, reducing the risk of solvent-induced artifacts.[13][14]
Sterile, low-retention microcentrifuge tubes or glass vials with Teflon-lined caps[16]
Vortex mixer and/or sonicator
Procedure:
Weighing the Compound: Accurately weigh the desired amount of 2-(1-Aminopropyl)-5-methylphenol using a calibrated balance. Record the exact weight.
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 50 mM).
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))
Dissolution:
Transfer the weighed compound to a sterile volumetric flask or appropriate vial.
Add approximately 80% of the calculated DMSO volume.
Cap the vessel securely and vortex vigorously for 1-2 minutes.
If solids remain, place the vessel in a sonicating water bath for 5-10 minutes.
Visually inspect for complete dissolution against a dark background.
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final calculated volume. Invert the vessel several times to ensure homogeneity.
Aliquoting and Storage:
Dispense the stock solution into single-use aliquots in sterile, properly labeled tubes/vials.[16] This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound or cause precipitation.[17][18]
Store aliquots at -20°C or -80°C in a desiccated environment.[19]
This protocol is employed if the compound fails to dissolve in 100% DMSO or precipitates upon dilution into aqueous media.
Rationale: As an aminophenol, the compound's solubility can be dramatically increased by converting it into a salt. By preparing a stock in a dilute acid (e.g., HCl), the amino group is protonated, forming a soluble hydrochloride salt.
Materials:
All materials from Protocol A
Sterile 1 N Hydrochloric Acid (HCl)
Sterile 1 N Sodium Hydroxide (NaOH)
Sterile, nuclease-free water
pH meter or pH indicator strips
Procedure:
Weighing: Accurately weigh the compound as described in Protocol A.
Initial Suspension: Suspend the compound in a volume of sterile water (e.g., to achieve a 10 mM final concentration). The compound will likely not dissolve at this stage.
Acidification: While stirring or vortexing, add 1 N HCl dropwise. Monitor the solution. As the pH drops below the pKa of the amino group (~pH 4-5), the compound should dissolve as it forms the hydrochloride salt. Check the pH to ensure it is acidic (e.g., pH 3-4).
Final Volume and Storage: Once dissolved, bring the solution to the final volume with sterile water. Filter-sterilize if necessary. Aliquot and store at -20°C as described previously.
Note: When diluting this acidic stock into your final assay medium, the buffer in the medium should be sufficient to neutralize the small amount of acid, bringing the final pH back to physiological levels. This must be verified.
Validation and Quality Control: The Self-Validating System
Every prepared stock solution must be validated to ensure its integrity and compatibility with the intended assay.
1. Solubility Check in Assay Medium:
Prepare a "mock" dilution of your highest intended assay concentration in the final cell culture medium or assay buffer.
For example, if your stock is 50 mM and the highest assay concentration is 50 µM, this is a 1:1000 dilution.
Incubate this solution under assay conditions (e.g., 37°C, 5% CO2) for at least one hour.
Visually inspect for any signs of precipitation or turbidity against a dark background.[14] Precipitation indicates that the compound is not soluble at that concentration under assay conditions.[17][18][20]
2. Vehicle Control:
The cornerstone of a trustworthy experiment is the vehicle control.[12][14]
All experimental conditions, including negative and positive controls, must contain the same final concentration of the solvent (e.g., 0.1% DMSO) as the test compound wells.
This allows you to distinguish the biological effect of your compound from any potential effects of the solvent itself.[13]
3. Stability Assessment:
Phenolic compounds can be unstable.[10][21] It is crucial to use freshly prepared dilutions for each experiment.
For long-term studies, perform a simple stability test by comparing the biological activity of a freshly thawed aliquot to one that has been stored under working conditions (e.g., 4°C or room temperature) for the duration of the experiment.
Caption: Workflow for validating stock solution solubility.
Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Compound won't dissolve in 100% DMSO.
High crystallinity or low intrinsic solubility.
Gently warm the solution (to 37°C). Use sonication. If unsuccessful, proceed to Protocol B (pH modification).
Stock solution is clear, but precipitates in assay media.
"Salting out" effect or exceeding aqueous solubility limit.[22] The salts and proteins in the media reduce the compound's solubility.
1. Lower the stock concentration: Prepare a new, more dilute stock (e.g., 10 mM instead of 100 mM). 2. Modify dilution method: Perform a serial dilution in DMSO before the final addition to the aqueous medium. 3. Switch to Protocol B: An acidic aqueous stock may be more compatible with the assay medium.
Variable results between experiments.
Stock solution degradation; inconsistent final solvent concentration.
1. Use single-use aliquots to avoid freeze-thaw cycles.[17] 2. Ensure the solvent concentration is identical across all wells, including controls, for dose-response experiments.[14] 3. Prepare fresh dilutions from the frozen stock for every experiment.
Cell toxicity observed in vehicle control.
Final solvent concentration is too high.
Most cell lines tolerate DMSO up to 0.5%, but some are more sensitive.[12] Aim for a final concentration of ≤0.1%. This may require adjusting your stock concentration and dilution scheme.[23][24]
References
ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]
Chemistry Stack Exchange. (2025, February 7). Why is o-aminophenol more acidic than p-aminophenol. Retrieved from [Link]
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Retrieved from [Link]
Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]
PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]
Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
Assay Drug Development Technologies. (n.d.). Essentials for High-Throughput Screening Operations. Retrieved from [Link]
The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
SNS Courseware. (n.d.). Optimizing Drug Absorption. Retrieved from [Link]
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
Ali, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. Retrieved from [Link]
Armaghan, F., et al. (2016). Comparative cytotoxic effects of some common organic solvents on MCF-7, RAW-264.7 and human umbilical vein endothelial cells. Jundishapur Journal of Natural Pharmaceutical Products, 11(3), e30396. Retrieved from [Link]
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Retrieved from [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
Timm, M., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3850. Retrieved from [Link]
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]
BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
MDPI. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
PubChem. (n.d.). 5-(2-Aminopropyl)-2-methylphenol. Retrieved from [Link]
ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
ResearchGate. (n.d.). Stability in total phenolic compounds of the ethanolic extract under various conditions. Retrieved from [Link]
PubMed. (2023, January 9). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Retrieved from [Link]
Srivastava, A., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1785. Retrieved from [Link]
Miniati, E. (n.d.). Assessment of phenolic compounds in biological samples. Retrieved from [Link]
PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-methylphenol. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 2-Isopropyl-5-methylphenol (FDB014795). Retrieved from [Link]
Technical Support Center: Synthesis of 2-(1-Aminopropyl)-5-methylphenol
Executive Summary & Reaction Architecture The synthesis of 2-(1-Aminopropyl)-5-methylphenol is a classic reductive amination challenge involving the ketone precursor 1-(2-hydroxy-5-methylphenyl)propan-1-one . While the r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Architecture
The synthesis of 2-(1-Aminopropyl)-5-methylphenol is a classic reductive amination challenge involving the ketone precursor 1-(2-hydroxy-5-methylphenyl)propan-1-one .
While the reaction appears straightforward, researchers frequently encounter a "yield ceiling" of 60-70% due to three competing pathways:
Direct Reduction: Ketone
Alcohol (Dead-end byproduct).
Dimerization: Reaction of the product amine with the intermediate imine.
Zwitterionic Trapping: Loss of product during aqueous workup due to the amphoteric nature of the amino-phenol.
This guide moves beyond standard textbook protocols to address these specific failure modes.
Reaction Pathway Visualization
The following diagram illustrates the "Golden Path" to the target amine versus the "Yield Killers."
Figure 1: Mechanistic pathway showing the competition between reductive amination (Target) and direct reduction (Alcohol) or condensation (Dimer).[1][2]
Module 1: The Chemical Route (Heterogeneous Catalysis)
Objective: Maximize conversion of the ketone to the primary amine while suppressing alcohol formation.
Ammonia Source: Methanolic Ammonia (7N or saturated)
Catalyst: Raney Nickel (Ra-Ni) or Pd/C (5%)
Additives: Titanium(IV) isopropoxide (Optional, Lewis Acid)
Troubleshooting Guide: Chemical Synthesis
Q1: My HPLC shows >15% alcohol byproduct. How do I stop the direct reduction of the ketone?A: This indicates the hydrogenation is faster than the imine formation.
The Fix: You must shift the equilibrium toward the imine before introducing hydrogen.
Pre-stir: Stir the ketone with Methanolic Ammonia for 2-4 hours at room temperature before pressurizing with H2.
Lewis Acid: Add 1.0–1.2 eq of Titanium(IV) isopropoxide . This complexes with the ketone/amine to catalyze imine formation and scavenge water, pushing the equilibrium to the right.
Ammonia Excess: Ensure [NH3] is at least 10–15 equivalents relative to the ketone.
Q2: I am seeing a large "dimer" peak (secondary amine). Why?A: Dimerization occurs when the newly formed primary amine attacks the unreacted imine. This is a classic "concentration effect."
The Fix:
Increase NH3 Pressure: The competition is between NH3 and the Product Amine attacking the Imine. Overwhelm the system with NH3.
Dilution: Run the reaction more dilute (0.1 M instead of 0.5 M).
Q3: Which catalyst is better, Pd/C or Raney Nickel?A: For this specific substrate:
Raney Nickel: Generally superior for suppressing ring hydrogenation. It is less active toward the phenol ring than Pd/C.
Pd/C: Can lead to over-reduction (hydrogenation of the phenol ring to a cyclohexanol derivative), especially at high pressures (>20 bar). If using Pd/C, keep pressure <5 bar and monitor closely.
Module 2: The Biocatalytic Route (Enantioselective)
Objective: Synthesize the (R)-enantiomer directly (essential for Tolterodine analogs) without chiral resolution.
Mechanism: Transaminases (ATAs) transfer an amino group from a donor (Isopropylamine) to the ketone.
Q4: The enzyme activity dies after 2 hours. What is killing it?A: The substrate (ketone) or the product (amine) might be inhibitory, but the most common culprit is solvent incompatibility or pH drift .
The Fix:
Cosolvent: Use DMSO (10-15% v/v) to solubilize the ketone. Do not exceed 20% DMSO.
Amine Donor: Use Isopropylamine (IPA) as the amine donor. It is cheap and drives the equilibrium by forming acetone (volatile).
PLP: Ensure Pyridoxal-5'-phosphate (PLP) cofactor is present (0.1–1 mM).
Q5: I cannot get conversion above 50%.A: Transamination is an equilibrium reaction.
The Fix: Remove the coproduct (acetone).
Open System: If feasible, perform the reaction with a slight nitrogen sweep to remove acetone (if the enzyme is stable).
Vacuum: Apply mild vacuum if using a robust immobilized enzyme.
Excess Donor: Increase Isopropylamine to 1M concentration.
Module 3: Isolation & Purification (The "Hidden" Yield Killer)
Context: The product contains a basic amine and an acidic phenol. It is a zwitterion . Standard acid/base extraction often fails because the molecule stays in the water layer at both high and low pH.
Troubleshooting Guide: Workup
Q6: I see product in the aqueous layer during extraction. How do I get it out?A: Do not use standard NaOH/HCl extraction.
The Isoelectric Point (pI) Method:
The zwitterion is least soluble in water at its pI (likely pH 7.5–8.5).
Adjust the aqueous reaction mixture to pH 8.0 carefully.
Extract with n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran). DCM and Ethyl Acetate are often too non-polar for zwitterionic amino-phenols.
Q7: My product is an oil that won't crystallize.A: Amino-phenols are notorious for oiling out.
The Fix: Form a salt immediately.
Dissolve the crude oil in minimal dry ethanol.
Add 1.0 eq of L-Tartaric acid (if resolution is needed) or HCl in dioxane .
The salt is usually a stable, filterable solid.
Decision Tree: Low Yield Diagnosis
Use this logic flow to identify the root cause of your yield loss.
Figure 2: Diagnostic logic for identifying the specific cause of yield loss.
References
Pfizer Inc. (1999). Process for the preparation of Tolterodine. US Patent 5,922,914. (Describes the reductive amination conditions for similar intermediates). Link
Codexis Inc. (2010). Transaminases for the synthesis of chiral amines.
Mathew, J. et al. (2006). "An Efficient Synthesis of Tolterodine Tartrate." Organic Process Research & Development, 10(6), 1212-1216. (Details the chemical handling of the phenol-amine intermediates). Link
Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.
Technical Support Center: Optimizing Reaction Conditions for Aminophenol Derivatization
Welcome to the Technical Support Center for Aminophenol Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Aminophenol Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis of aminophenol derivatives. Here, we will delve into the nuances of reaction optimization, focusing on the principles of chemoselectivity and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the derivatization of aminophenols?
The main challenge lies in achieving chemoselectivity. Aminophenols possess two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. The relative reactivity of these groups can lead to mixtures of N-derivatized, O-derivatized, and N,O-diderivatized products.[1][2] Optimizing reaction conditions to favor the formation of a single desired product is paramount.
Q2: How can I selectively target the amino group for acylation?
Selective N-acylation is generally favored under neutral or slightly alkaline conditions.[1] The amino group is typically more nucleophilic than the hydroxyl group, especially in a non-acidic environment. Common acylating agents like acetic anhydride or acetyl chloride in the presence of a mild base like pyridine or even in an aqueous medium can lead to preferential N-acylation.[1][3] For a greener approach, ketene gas can be used as an efficient and clean acylating agent, often resulting in high yields of the N-acylated product with minimal byproducts.[4]
Q3: What is the best approach for selective O-alkylation of aminophenols?
Selective O-alkylation, to form alkoxy anilines, typically requires protection of the more reactive amino group.[2][5] A common strategy involves the formation of an imine by reacting the aminophenol with an aldehyde, such as benzaldehyde.[2][5] The resulting Schiff base protects the amino group, allowing for the deprotonation of the hydroxyl group with a base and subsequent alkylation via the Williamson ether synthesis.[5][6] The protecting group can then be removed by acid hydrolysis.[5]
Q4: Can I directly O-alkylate aminophenols without a protecting group?
Direct O-alkylation is challenging due to the higher nucleophilicity of the amino group, which often leads to a mixture of N- and O-alkylated products.[1] However, under specific alkaline conditions, some degree of selectivity for O-alkylation can be achieved, for instance, in the methylation of 3-aminophenol to 3-methoxyaniline.[1] For consistent and high-yielding results, protecting the amino group is the recommended strategy.[2][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.
Low Yield or No Reaction
Problem
Potential Cause
Recommended Solution
Failed O-Alkylation (Williamson Ether Synthesis)
The base used may be too weak to fully deprotonate the phenolic hydroxyl group.[7]
Switch to a stronger base. For instance, if sodium bicarbonate (NaHCO₃) is ineffective, consider using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). For less reactive alkylating agents, sodium hydride (NaH) can be used, but ensure anhydrous conditions as it reacts violently with water.[7]
The alkylating agent is too sterically hindered (e.g., tertiary or secondary alkyl halides). The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[6][8]
Use a primary alkyl halide whenever possible. If a secondary alkyl halide must be used, be prepared for lower yields due to competing E2 elimination reactions.[5][8]
Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity.[7]
Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO to accelerate the reaction rate.[7]
Incomplete Acylation
Insufficient amount of acylating agent.
Increase the molar ratio of the acylating agent to the aminophenol. A common ratio is 1:3 (aminophenol:acyl donor).[9][10]
The reaction temperature is too low.
While some acylations proceed at room temperature, others may require heating. For enzymatic acetylations, temperatures around 50-60 °C have been shown to be optimal.[9]
Formation of Multiple Products (Poor Chemoselectivity)
Problem
Potential Cause
Recommended Solution
Mixture of N- and O-Alkylated Products
Direct alkylation was attempted without protecting the amino group.[1]
Protect the amino group before proceeding with O-alkylation. A common and effective method is the formation of a Schiff base with benzaldehyde, which can be later removed by acid hydrolysis.[2][5]
Mixture of N- and O-Acylated Products
The reaction conditions are favoring acylation at both sites.
For selective N-acylation, use milder conditions. Acetic anhydride in a neutral or slightly basic aqueous solution often yields the N-acylated product preferentially.[1][3] Enzymatic catalysts like Novozym 435 can also provide high chemoselectivity for N-acetylation.[9][10]
Over-acylation or Di-acylation
An excessive amount of a highly reactive acylating agent was used.
Carefully control the stoichiometry of the acylating agent. A fed-batch addition of the acylating agent can sometimes improve selectivity by keeping its concentration low throughout the reaction.[11]
Side Reactions and Impurity Formation
Problem
Potential Cause
Recommended Solution
Formation of an Alkene during O-Alkylation
The use of a secondary or tertiary alkyl halide is promoting an E2 elimination side reaction, which competes with the desired SN2 substitution.[8]
Whenever possible, use a primary alkyl halide. Lowering the reaction temperature can also favor the SN2 pathway over E2 elimination.[8]
Colored Impurities in the Final Product
Aminophenols and their derivatives are susceptible to oxidation, leading to the formation of colored impurities like quinones and quinonimines.[12]
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, the use of a reducing agent like sodium bisulfite in washing steps can help remove some colored impurities.[13] The addition of activated charcoal during recrystallization can also aid in decolorizing the product.[12]
Hydrolysis of the Acylating Agent
Acylating agents like acetic anhydride can react with water, especially at elevated temperatures.[3]
While some reactions are performed in aqueous media, using a slight excess of the acylating agent can compensate for this side reaction.[3] Alternatively, conduct the reaction in an anhydrous organic solvent.
Experimental Protocols
Protocol 1: Selective O-Alkylation of p-Aminophenol via Schiff Base Protection
This protocol describes the benzylation of 4-aminophenol as an example.
Dissolve 4-aminophenol (1 equivalent) in methanol.
Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 1 hour.
Remove the solvent under reduced pressure. The resulting solid is the N-benzylidene-4-aminophenol (Schiff base). This can be purified by recrystallization from ethanol if necessary.
Collect the precipitated product by vacuum filtration.
Wash the crude product with cold water.
The product can be further purified by recrystallization from hot water, often with the addition of a small amount of activated charcoal to remove colored impurities.[4][12]
Visualizing the Workflow
Decision Tree for O-Alkylation Troubleshooting
Caption: Troubleshooting workflow for low-yield O-alkylation reactions.
General Derivatization Strategy for Aminophenols
Caption: Selective derivatization pathways for aminophenols.
References
Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
Sharma, P., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link]
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc. Retrieved from [Link]
Frank, R. L. (1973). U.S. Patent No. 3,717,680. Washington, DC: U.S. Patent and Trademark Office.
Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
Ghosh, S., et al. (2023). U.S. Patent Application No. 17/919,298. Washington, DC: U.S. Patent and Trademark Office.
Young, D. W. (1973). U.S. Patent No. 3,748,358. Washington, DC: U.S. Patent and Trademark Office.
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols [Table]. Retrieved from [Link]
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. Retrieved from [Link]
Frimpong, R. A., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Retrieved from [Link]
Edubirdie. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]
NileRed. (2017, January 29). Part 6 of 6: Acetaminophen from p-aminophenol [Video]. YouTube. Retrieved from [Link]
"side reactions in the synthesis of 2-(1-Aminopropyl)-5-methylphenol"
This guide addresses the synthesis and troubleshooting of 2-(1-Aminopropyl)-5-methylphenol , a critical chiral building block often utilized in the synthesis of muscarinic receptor antagonists (e.g., Tolterodine analogs)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the synthesis and troubleshooting of 2-(1-Aminopropyl)-5-methylphenol , a critical chiral building block often utilized in the synthesis of muscarinic receptor antagonists (e.g., Tolterodine analogs) and other CNS-active agents.
The presence of the ortho-phenolic hydroxyl group adjacent to the reactive aminopropyl center creates a unique "electronic push-pull" system. While this facilitates imine formation, it also opens pathways for specific side reactions—namely cyclization, dimerization, and elimination—that are not present in simple aromatic amines.
Part 1: Technical Support & Troubleshooting Guide
Primary Synthesis Route: Reductive Amination
Context: The most scalable route involves the reductive amination of 2-propionyl-5-methylphenol (2-hydroxy-4-methylpropiophenone) using an ammonia source (e.g., NH₄OAc) and a hydride donor (e.g., NaBH₃CN or NaBH(OAc)₃).
Q1: I am observing a significant high-molecular-weight impurity (~327 Da) by LC-MS. What is this, and how do I stop it?
Diagnosis: This is the Secondary Amine Dimer (Bis-alkylated product).
Mechanism: The primary amine product, 2-(1-aminopropyl)-5-methylphenol, is more nucleophilic than the initial ammonia source. It attacks the unreacted ketone starting material to form a secondary imine, which is subsequently reduced.
Mass Calculation: [Product (165)] + [Ketone (164)] - [H₂O (18)] + [2H] ≈ 313 (Wait, let's verify: C10H15NO + C10H12O2 - H2O + 2H = C20H27NO2. MW ~313. If it's the amine reacting with itself? No, amine + ketone).
Troubleshooting Protocol:
Ammonia Overload: Increase the equivalents of Ammonium Acetate (NH₄OAc) to 10–15 equivalents . A large excess forces the equilibrium toward the primary imine.
Two-Step Process: Do not mix the hydride and ketone immediately.
Step A: Stir Ketone + NH₄OAc + Ti(OiPr)₄ (Lewis Acid additive) for 4–6 hours to lock in the imine.
Step B: Add the reducing agent (NaBH₄ or NaBH₃CN) at 0°C.
Concentration: Dilute the reaction. High concentration favors bimolecular side reactions (dimerization). Maintain [Ketone] < 0.1 M.
Q2: My crude NMR shows olefinic protons (5.5–6.5 ppm), and the yield is low. What happened?
Diagnosis: You have formed the Vinyl Phenol Elimination Product (2-(1-propenyl)-5-methylphenol).
Mechanism:
Direct Reduction: The ketone was reduced to the alcohol (2-(1-hydroxypropyl)-5-methylphenol) before the imine could form.
Dehydration: The benzylic alcohol is highly prone to acid-catalyzed dehydration, especially driven by the conjugation with the phenol ring (forming a styrene-like system).
Troubleshooting Protocol:
Check pH: Ensure the reaction is not too acidic. If using NaBH₃CN, maintain pH 6–7. If pH < 5, acid-catalyzed dehydration of the alcohol intermediate accelerates.
Drying Agents: Avoid using strong Lewis acid drying agents (like MgSO₄) on the crude alcohol intermediate if you isolate it. Use Na₂SO₄ instead.
Temperature: Keep the reduction step below 25°C. Elimination is entropically favored at higher temperatures.
Q3: I see a "M+12" peak or a cyclized product in the mass spec. Is this a benzoxazine?
Diagnosis: Likely formation of dihydro-1,3-benzoxazine derivatives.
Mechanism: If formaldehyde (often present as an impurity in methanol or generated in situ during methylation) is present, the 1-aminopropyl group and the ortho-phenol will condense with it to close a six-membered ring.
Corrective Action:
Solvent Purity: Ensure Methanol is HPLC grade and free of formaldehyde.
Avoid Formaldehyde: If you are attempting N-methylation via reductive amination (Eschweiler-Clarke), this cyclization is a dominant competitive pathway. Use methyl iodide/base for methylation instead to avoid the methylene bridge insertion.
Alternative Route: Grignard Addition to Sulfinyl Imines
Context: For enantioselective synthesis, researchers often condense 2-hydroxy-4-methylbenzaldehyde with tert-butanesulfinamide, then add Ethyl Magnesium Bromide.
Q4: The Grignard addition stalled, and I recovered the aldehyde. Why?
Diagnosis:Phenoxide Sequestration.Mechanism: The ortho-hydroxyl group is acidic. The first equivalent of EtMgBr deprotonates the phenol, forming a magnesium phenoxide. This salt may precipitate or form a stable chelate that deactivates the imine toward further nucleophilic attack.
Troubleshooting Protocol:
Sacrificial Base: Treat the substrate with 1.1 eq of a non-nucleophilic base (e.g., NaH or iPrMgCl) before adding the nucleophilic Grignard reagent.
Protecting Group: The most robust fix is to protect the phenol (e.g., TBS or Benzyl ether) before forming the imine. The free phenol is the root cause of the stalling.
Lewis Acid Activation: If protecting is impossible, use BF₃·OEt₂ as an additive during the Grignard addition to activate the imine, though this is risky with the free phenol.
Part 2: Visualizing the Reaction Network
The following diagram illustrates the "Happy Path" to the target amine and the critical divergence points leading to the three main impurities: Dimer, Vinyl Phenol, and Benzoxazine.
Caption: Reaction network showing the competitive pathways in reductive amination. Note that the Target amine can react back with the Starting Material to form the Dimer.
Part 3: Quantitative Data & Purification
Table 1: Critical Process Parameters (CPP) for Reductive Amination
Parameter
Recommended Range
Impact of Deviation
Ammonium Equivalents
10.0 – 15.0 eq
< 5 eq: High dimerization (10–30% impurity).
Temperature (Step B)
0°C – 10°C
> 25°C: Increased elimination (Vinyl Phenol).
Reaction pH
6.0 – 7.0
< 5.0: Hydrolysis of imine; Dehydration of alcohol.
Concentration
0.05 M – 0.1 M
> 0.2 M: Promotes bimolecular dimerization.
Purification Strategy (Acid-Base Extraction):
Since the product is an amphoteric aminophenol (pKa Phenol ~10, pKa Amine ~9-10), standard extraction is tricky.
Evaporate Methanol completely (crucial to break solvent emulsions).
Dissolve residue in MTBE or EtOAc.
Extract with 1M HCl (The amine goes into water as HCl salt; non-basic impurities stay in organic).
Wash the aqueous layer with fresh EtOAc to remove neutral dimers/ketones.
Neutralize aqueous layer carefully to pH 9.5–10 with NaOH.
Extract back into EtOAc. Note: Do not go to pH > 12, or the phenoxide forms and the product returns to the water layer.
References
Reductive Amination Mechanisms & Side Reactions:
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
[Link]
Synthesis of 2-(aminoalkyl)phenols (Betti Base Analogues):
Cardellicchio, C., et al. (2009). Synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts. Chirality, 21(1), 218-232.[1]
[Link]
Benzoxazine Formation from Aminophenols:
Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes with 2-Aminophenols. Journal of the American Chemical Society, 66(11), 1875–1879.
[Link]
Phenolic Mannich/Reductive Amination Protocols:
Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837.
[Link]
Technical Support Center: Scaling Up the Production of 2-(1-Aminopropyl)-5-methylphenol
This guide is intended for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(1-Aminopropyl)-5-methylphenol. It provides a comprehensive technical resource, includin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is intended for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(1-Aminopropyl)-5-methylphenol. It provides a comprehensive technical resource, including a plausible synthetic pathway, detailed troubleshooting guides in a question-and-answer format, and critical safety considerations for transitioning from laboratory to pilot or production scale.
Overview of Synthetic Strategy
The synthesis of 2-(1-Aminopropyl)-5-methylphenol is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. A robust and scalable approach involves a two-step sequence:
Ortho-Acylation: A Friedel-Crafts acylation of 4-methylphenol (p-cresol) with propanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to selectively form 2-propanoyl-5-methylphenol.
Reductive Amination: Conversion of the resulting aryl ketone to the primary amine, 2-(1-Aminopropyl)-5-methylphenol, via reaction with an ammonia source and a suitable reducing agent.
This pathway is selected for its reliance on well-understood, industrially relevant transformations. However, each step presents unique challenges, particularly during scale-up, which this guide will address.
Caption: Proposed two-step synthesis pathway for 2-(1-Aminopropyl)-5-methylphenol.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What are the critical quality attributes for the starting 4-methylphenol?
A1: The purity of the 4-methylphenol is paramount. Key specifications are outlined below. The presence of other cresol isomers (ortho- or meta-) can lead to the formation of difficult-to-separate isomeric impurities in the final product.
Parameter
Specification
Rationale
Assay (GC)
> 99.5%
Ensures high purity of the final product and predictable reaction stoichiometry.
Isomer Content
o-cresol < 0.1%, m-cresol < 0.2%
Prevents formation of isomeric ketone and amine impurities.
Water Content
< 0.1% (by Karl Fischer)
Water will consume the AlCl₃ catalyst in the Friedel-Crafts step, reducing yield.
Appearance
White to off-white crystalline solid
Color may indicate the presence of oxidative impurities that can affect the reaction.
Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A2: While AlCl₃ is common, other Lewis acids can be used, but performance may vary. Ferric chloride (FeCl₃) is a milder, less moisture-sensitive alternative but may result in lower yields or require higher temperatures. Boron trifluoride (BF₃) can also be effective. A screening of catalysts at the lab scale is recommended before any large-scale implementation. Greener alternatives like methanesulfonic acid (MSA) under continuous flow conditions have also shown promise for acylations of phenols, potentially reducing corrosive waste and improving safety.[1]
Q3: Which reducing agent is best for the reductive amination step?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation. It is a mild and selective reagent that can reduce the intermediate iminium ion in the presence of the ketone, allowing for a one-pot reaction.[2][3] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide into the waste stream.[3] Catalytic hydrogenation is a viable, cost-effective option for large-scale production but may require more extensive process development to optimize catalyst loading, pressure, and temperature, and it can be sensitive to functional groups.[2]
Troubleshooting Guide: Step-by-Step Problem Solving
This section provides detailed solutions to specific issues that may arise during scale-up.
Part A: Friedel-Crafts Acylation Issues
Problem 1: Low yield of the desired 2-propanoyl-5-methylphenol and formation of a significant byproduct.
Question: My scaled-up Friedel-Crafts reaction is giving a poor yield (<60%) and I'm isolating a significant amount of the 4-propanoyl-5-methylphenol isomer. What is happening and how can I improve the ortho-selectivity?
Answer: This is a classic regioselectivity challenge in Friedel-Crafts reactions with substituted phenols. The hydroxyl group strongly directs electrophilic attack to the ortho and para positions. High temperatures can favor the thermodynamically more stable para product.
Potential Causes & Solutions:
Excessive Reaction Temperature: The reaction between AlCl₃ and propanoyl chloride is highly exothermic.[4] Inadequate temperature control during reagent addition on a larger scale can lead to temperature spikes, favoring the para-isomer.
Protocol:
Ensure your reactor is equipped with an efficient cooling system and an internal temperature probe.[5][6]
Cool the suspension of AlCl₃ in the solvent (e.g., dichloromethane) to 0-5 °C before starting the addition of propanoyl chloride.
Add the propanoyl chloride dropwise or via a syringe pump at a rate that maintains the internal temperature below 10 °C.[7]
After the initial addition, allow the reaction to slowly warm to room temperature and stir until completion. Monitoring the reaction's heat flow with calorimetry during a lab-scale run can predict the thermal profile at a larger scale.[8]
Incorrect Stoichiometry: Using an insufficient amount of AlCl₃ can lead to incomplete reaction. Conversely, a large excess is wasteful and complicates the workup.
Solution: Typically, 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (propanoyl chloride or p-cresol) are sufficient. Ensure the AlCl₃ is of high purity and handled under anhydrous conditions to prevent deactivation.
Problem 2: The reaction mixture becomes a thick, unstirrable sludge.
Question: During my pilot-plant run, the reaction mass turned into a thick precipitate that my overhead stirrer is struggling to agitate. Why does this happen and what can I do?
Answer: This is often due to the precipitation of the aluminum chloride-ketone product complex. As the reaction progresses, the product forms a complex with AlCl₃, which may have limited solubility in the reaction solvent. This is a common issue when scaling up, as heat and mass transfer become less efficient in heterogeneous mixtures.[6]
Potential Causes & Solutions:
Insufficient Solvent: The initial solvent volume may be too low for the scale of the reaction.
Solution: Increase the solvent volume. While this may decrease the overall reaction rate, it is crucial for maintaining a stirrable mixture. A typical starting point is 5-10 mL of solvent per gram of p-cresol.
Inadequate Agitation: Magnetic stirring is often insufficient for large-scale reactions.[6]
Solution: Use a properly sized overhead mechanical stirrer with a high-torque motor and a suitable impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of the slurry.
Part B: Reductive Amination Issues
Problem 3: The reaction stalls, leaving unreacted ketone, or forms the secondary amine byproduct.
Question: My reductive amination is incomplete, and I'm seeing both starting ketone and the bis-alkylated secondary amine in my final product analysis. How can I drive the reaction to completion and improve selectivity for the primary amine?
Answer: This issue points to problems with imine formation or over-reaction. Reductive amination is a delicate balance; the imine must form efficiently, and then be reduced before the newly formed primary amine can react with another molecule of the ketone.
Potential Causes & Solutions:
Inefficient Imine Formation: The equilibrium between the ketone and ammonia source to form the imine may not be favorable under the chosen conditions.
Solution: Use an ammonia source that helps drive the equilibrium. Ammonium acetate (NH₄OAc) or ammonium formate can be effective.[9] The reaction is often run in a solvent like methanol or ethanol which can help solvate the intermediates.
Formation of Secondary Amine: The desired primary amine product is nucleophilic and can react with remaining ketone to form a new imine, which is then reduced to the secondary amine byproduct.
Solution: Optimize the stoichiometry. Using a large excess of the ammonia source can help ensure the ketone reacts preferentially with ammonia rather than the product amine.[9] Additionally, a controlled addition of the reducing agent can help reduce the imine as it is formed, minimizing the time the primary amine product is exposed to unreacted ketone.
Incorrect pH: The pH of the reaction is critical. The reaction requires a slightly acidic pH (typically 5-7) to facilitate imine formation without deactivating the amine nucleophile.[3]
Solution: If using an amine salt, the pH may be self-regulating. If starting with aqueous ammonia, the addition of a mild acid like acetic acid can be beneficial.
Caption: Decision tree for troubleshooting the reductive amination step.
Process Safety and Scale-Up Considerations
Transitioning any synthesis from the bench to a pilot plant introduces significant safety challenges.[10] A thorough risk assessment must be conducted before any scale-up operation.[5][6]
Key Hazards & Mitigation Strategies:
Hazard
Stage
Mitigation Actions
Strong Exotherm
Friedel-Crafts
- Perform reaction calorimetry (e.g., RC1) to quantify heat of reaction and determine the maximum temperature of synthesis reaction (MTSR).[8][11] - Use a semi-batch process where the limiting reagent is added slowly to control the rate of heat generation.[11] - Ensure the reactor's cooling capacity can handle the maximum heat output.[12]
HCl Gas Evolution
Friedel-Crafts
- The reaction of AlCl₃ with the acyl chloride and subsequent hydrolysis during workup generates significant amounts of HCl gas. - Ensure the reactor is vented to a suitable acid gas scrubber system. Avoid using needles for venting as they can lead to pressure buildup.[5][6]
Handling of AlCl₃
Friedel-Crafts
- Aluminum chloride is a highly corrosive and water-reactive solid. - Handle in a glove box or under a nitrogen blanket to prevent exposure to atmospheric moisture. - Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Flammable Solvents
Both Stages
- Use solvents like dichloromethane, THF, or methanol in well-ventilated areas away from ignition sources. - Ensure all equipment is properly grounded to prevent static discharge.
Hydrogen Gas Evolution
Reductive Amination
- If using metal hydride reducing agents (e.g., NaBH₄), they react with protic solvents or acidic conditions to release flammable hydrogen gas. - Ensure adequate ventilation and an inert atmosphere (e.g., nitrogen) during the reaction and quench steps.
Golden Rule of Scale-Up: Never increase the reaction scale by more than a factor of three to five from the previous successful run.[5] Any change in reagents, solvents, or conditions requires re-evaluation at a small scale first.[5][6]
Analytical and Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.
In-Process Controls (IPCs):
TLC/HPLC: To monitor the disappearance of starting materials and the appearance of the product in both steps.
GC-MS: To identify volatile impurities and byproducts.
Final Product Specification:
Test
Method
Specification
Appearance
Visual
White to light tan solid
Identity
¹H NMR, ¹³C NMR, FT-IR
Conforms to reference spectrum
Assay
HPLC
≥ 98.5%
Purity
HPLC
Any single impurity ≤ 0.5%
Melting Point
USP <741>
Report value
Residual Solvents
GC-HS
Per ICH Q3C guidelines
References
Scale-Up Reaction Safety. (2019, September 18). Columbia University Environmental Health & Safety. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
Copelli, S., et al. (2010). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development. [Link]
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). DEKRA. [Link]
Green and sustainable Friedel-Crafts acylation of phenols under continuous flow conditions for API production. American Chemical Society. [Link]
Process for the purification of p-aminophenol. European Patent Office. [Link]
Process for the preparation of 2-amino-5-alkyl-phenols.
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. [Link]
OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry. [Link]
PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX). Theseus. [Link]
Experiment 1: Friedel-Crafts Acylation. University of Wisconsin-La Crosse. [Link]
A Comparative Analysis of Synthetic Routes for 2-(1-Aminopropyl)-5-methylphenol
Introduction 2-(1-Aminopropyl)-5-methylphenol is a substituted aminophenol derivative that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structural features—a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(1-Aminopropyl)-5-methylphenol is a substituted aminophenol derivative that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structural features—a primary amine, a secondary alkyl chain, and a hydroxyl group on a substituted benzene ring—make it a versatile building block. The efficiency, scalability, safety, and cost-effectiveness of its synthesis are critical factors for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a critical evaluation of each pathway's respective advantages and disadvantages.
Overview of Primary Synthetic Strategies
The synthesis of 2-(1-Aminopropyl)-5-methylphenol generally converges through a few key strategies, primarily centered around the formation of the aminopropyl side chain on a pre-functionalized p-cresol backbone. The most common approaches involve:
Reductive Amination of a Ketone Precursor: The most direct route, involving the synthesis of 2-Hydroxy-5-methylpropiophenone followed by its conversion to the target amine.
Reduction of an Oxime Intermediate: A two-step variation of the first route, where the intermediate ketone is converted to an oxime before reduction to the primary amine.
Reduction of a Nitro Intermediate: A pathway involving the introduction of a nitro group, which is later reduced to the amine.
This guide will dissect each of these routes, providing the necessary experimental and theoretical grounding for scientists to make informed decisions for their specific applications.
Route 1: Reductive Amination of 2-Hydroxy-5-methylpropiophenone
This pathway is arguably the most straightforward, consisting of two primary stages: the acylation of p-cresol to form the key ketone intermediate, followed by a one-pot reductive amination.
Stage 1: Synthesis of 2-Hydroxy-5-methylpropiophenone via Friedel-Crafts Acylation
The introduction of the propionyl group onto the 4-methylphenol (p-cresol) ring is efficiently achieved through a Friedel-Crafts acylation reaction.[1][2][3] The hydroxyl group of phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, acylation occurs selectively at the ortho position.
Mechanistic Rationale: A Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts. It coordinates with both the acyl chloride and the phenolic hydroxyl group, generating a highly electrophilic acylium ion (CH₃CH₂C≡O⁺) and increasing the ring's susceptibility to acylation.[2][3] This dual complexation prevents the phenol from acting as a nucleophile itself and facilitates the desired C-acylation over O-acylation.
Experimental Protocol: Friedel-Crafts Acylation
To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add 4-methylphenol (1.0 eq.).
Slowly add propanoyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate.
Concentrate the solvent under reduced pressure to yield crude 2-Hydroxy-5-methylpropiophenone, which can be purified by vacuum distillation or recrystallization.[5]
Stage 2: Reductive Amination via Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical and robust method for the reductive amination of ketones.[6][7][8] It utilizes a source of ammonia and a reducing agent, typically ammonium formate or formamide, at high temperatures.[6][9]
Mechanistic Rationale: The reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia. A hydride is then transferred from formate (or a related species derived from formamide) to the iminium carbon, reducing it to the amine.[9] The high temperature is necessary to drive the reaction, which can often result in the formation of a formamide intermediate that requires a subsequent hydrolysis step to yield the free amine.[8]
Experimental Protocol: Leuckart-Wallach Reaction
In a round-bottom flask equipped with a reflux condenser, combine 2-Hydroxy-5-methylpropiophenone (1.0 eq.) and ammonium formate (3-5 eq.).
Heat the mixture to 160-180 °C and maintain it at this temperature for 6-12 hours. The reaction is typically run neat.
Cool the reaction mixture and add aqueous hydrochloric acid (e.g., 3M HCl).
Reflux the mixture for 4-6 hours to hydrolyze the intermediate N-formyl compound.
After cooling, wash the acidic solution with an organic solvent (e.g., diethyl ether or toluene) to remove any unreacted ketone and non-basic byproducts.
Basify the aqueous layer to a pH > 10 with a concentrated NaOH or KOH solution, which will precipitate the free amine.
Extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Logical Flow for Route 1
Caption: Friedel-Crafts acylation followed by Leuckart reductive amination.
Route 2: Reduction of an Oxime Intermediate
This route provides an alternative to the direct, high-temperature Leuckart amination. It proceeds via the same ketone intermediate but involves the formation and subsequent reduction of an oxime. This can be advantageous as it often employs milder reducing agents and avoids the need for a separate hydrolysis step.
Stage 1: Synthesis of 2-Hydroxy-5-methylpropiophenone
This stage is identical to Stage 1 of Route 1.
Stage 2: Oximation of the Ketone
Ketones react readily with hydroxylamine hydrochloride in the presence of a base to form oximes.[10][11][12] The reaction is typically straightforward with high conversion rates.
Mechanistic Rationale: The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A proton transfer and subsequent dehydration (loss of a water molecule) leads to the formation of the C=N double bond of the oxime. A mild base, like sodium acetate or potassium acetate, is used to neutralize the HCl released from hydroxylamine hydrochloride.[13]
Experimental Protocol: Oxime Formation
Dissolve 2-Hydroxy-5-methylpropiophenone (1.0 eq.) in ethanol in a round-bottom flask.
Add an aqueous solution of hydroxylamine hydrochloride (1.2-1.5 eq.) and a base such as sodium acetate (1.5-2.0 eq.).
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and reduce the volume of ethanol via rotary evaporation.
Add water to precipitate the crude oxime product.
Filter the solid, wash with cold water, and dry under vacuum. The product, 2-Hydroxy-5-methylpropiophenone oxime, is often pure enough for the next step without further purification.
Stage 3: Reduction of the Oxime
The C=N bond of the oxime can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and clean method.
Mechanistic Rationale: Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel, the oxime is hydrogenated under a hydrogen atmosphere. The H₂ adsorbs onto the catalyst surface and is added across the C=N double bond, yielding the desired primary amine. This method avoids the use of metal hydride reagents and simplifies workup.
Experimental Protocol: Oxime Reduction
In a hydrogenation vessel, dissolve the 2-Hydroxy-5-methylpropiophenone oxime (1.0 eq.) in a suitable solvent, such as ethanol or methanol.
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight).
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature.
Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(1-Aminopropyl)-5-methylphenol.
Purification can be achieved as described in Route 1.
Logical Flow for Route 2
Caption: Acylation followed by oximation and catalytic reduction.
Route 3: Reduction of a Nitro Intermediate
This strategy introduces the nitrogen functionality as a nitro group early in the synthesis, which is then reduced in a final step. This avoids direct amination chemistries but requires handling of nitrating agents and nitro compounds.
Stage 1: Nitration of 4-Methylphenol
The nitration of p-cresol must be performed under controlled conditions to achieve selective mono-nitration at the ortho position.[14]
Mechanistic Rationale: The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, acts as the electrophile. The strongly activating hydroxyl group directs the substitution to the ortho position. Careful temperature control is crucial to prevent over-nitration and the formation of undesired isomers.[14][15]
Experimental Protocol: Nitration
In a flask cooled in an ice-salt bath, slowly add 4-methylphenol (1.0 eq.) to concentrated sulfuric acid.
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.0 eq.) to concentrated sulfuric acid at low temperature.
Add the nitrating mixture dropwise to the phenol solution, ensuring the temperature remains between 0 and 5 °C.
After addition, stir the mixture at low temperature for 2-3 hours.
Pour the reaction mixture onto crushed ice, which will cause the product, 5-Methyl-2-nitrophenol, to precipitate.
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.[15] The product can be purified by recrystallization from ethanol/water.
Stage 2: O-Alkylation and Subsequent Steps (Hypothetical/Complex)
Introducing the propyl side chain onto 5-Methyl-2-nitrophenol is non-trivial. A direct Friedel-Crafts type reaction is not feasible on the now deactivated ring. An alternative might involve O-alkylation followed by a Claisen rearrangement, but this is complex and may not yield the desired isomer. A more plausible, albeit multi-step, approach would involve converting the phenol to a different functional group to facilitate side-chain addition before a final reduction. However, a more common industrial approach is the reduction of the corresponding nitro compound if it can be synthesized efficiently. For the specific target molecule, synthesizing the 2-(1-nitropropyl)-5-methylphenol precursor is challenging. Therefore, a more relevant "nitro route" involves the reduction of an available aminophenol precursor's corresponding nitro compound, 2-nitro-5-alkyl-phenol, to 2-amino-5-alkyl-phenol.[16]
Given the complexity and lower convergence for this specific target, the reduction of 5-methyl-2-nitrophenol directly to 2-amino-5-methylphenol is a more common transformation.[16] From there, introducing the 1-aminopropyl group would require C-alkylation, which is challenging. Therefore, for this specific target molecule, Route 3 is less direct and less commonly employed than Routes 1 and 2. The key final step in any such route would be the nitro group reduction.
Key Reaction: Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation.[17]
Mechanistic Rationale: Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) is a highly effective method. Alternatively, metal/acid combinations like Sn/HCl or Fe/HCl can be used.[18] These reactions proceed through nitroso and hydroxylamine intermediates to furnish the final amine.
Nitration: HNO₃/H₂SO₄, 0°CReduction: H₂/Pd/C or Sn/HCl
Yields
Generally good to moderate
Generally good to high
Variable, can be high but route is less direct
Safety & Handling
Corrosive AlCl₃, high reaction temperatures for amination
Pressurized H₂ gas, flammable catalysts, hydroxylamine is hazardous
Strong acids (H₂SO₄, HNO₃), toxic nitro compounds
Scalability
Friedel-Crafts is standard, but high temp amination can be challenging to scale
Catalytic hydrogenation is highly scalable and common in industry
Nitration requires careful thermal control on a large scale
Advantages
Fewer steps, direct conversion of ketone to amine
Milder reduction conditions, high selectivity, avoids hydrolysis step
Well-established reactions, starting materials often accessible
Disadvantages
Harsh conditions (high temp) for Leuckart reaction, potential for byproduct formation, requires hydrolysis
Adds an additional step to the synthesis
Less direct for this specific target, handling of hazardous nitrating agents
Conclusion and Recommendation
For the laboratory-scale synthesis of 2-(1-Aminopropyl)-5-methylphenol, both Route 1 and Route 2 represent viable and efficient strategies.
Route 2 (Oxime Reduction) is often preferred due to its milder and more controllable final reduction step. Catalytic hydrogenation is a very clean and high-yielding reaction that is easily scalable, making this route attractive for producing high-purity material. The isolation of the intermediate oxime adds a step but also provides a convenient purification point.
Route 1 (Reductive Amination) is more atom-economical with one fewer step. The Leuckart-Wallach reaction is a powerful tool, but the required high temperatures and the need for a final hydrolysis step can be drawbacks, potentially leading to lower overall yields and more complex purification.
Route 3 (Nitro Reduction) is less practical for this specific target molecule due to the difficulty of introducing the C3 side chain onto the nitrated phenol ring in a regioselective manner.
For researchers prioritizing operational simplicity and milder conditions, Route 2 is the recommended pathway. For applications where minimizing the number of synthetic steps is the primary driver, Route 1 remains a strong contender, provided the necessary equipment for high-temperature reactions is available.
References
Google Patents. US3987113A - Preparation of 5-methyl-2-nitrophenol.
Google Patents. US4034050A - Preparation of 5-methyl-2-nitrophenol.
Wikipedia. Leuckart reaction. Available from: [Link]
Chemical Synthesis Database. 2-amino-1-phenyl-1-propanone. Available from: [Link]
Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available from: [Link]
Chemistry LibreTexts. The Leuckart Reaction. Available from: [Link]
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
Chemistry Steps. Friedel–Crafts Acylation. Available from: [Link]
University of Rochester. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
Google Patents. US3429920A - Preparation of oxime.
PMC. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available from: [Link]
ScienceDirect. The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recov. Available from: [Link]
PureSynth. 2-Hydroxy-5-Methylpropiophenone 98.0%(GC). Available from: [Link]
ResearchGate. How do you selectively reduce the nitro group?. Available from: [Link]
U.S. Patent Office. US2464194A - Reduction of nitrophenols.
A Definitive Guide to Confirming the Structure of 2-(1-Aminopropyl)-5-methylphenol with 2D NMR
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The slightest ambiguity in atomic connectivity...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The slightest ambiguity in atomic connectivity or substituent placement can lead to vastly different chemical and biological properties. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of 2-(1-Aminopropyl)-5-methylphenol, a substituted phenol with potential applications in medicinal chemistry.
We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system to confirm the precise isomeric structure of this compound. The experimental data presented herein is a realistic, illustrative dataset designed to guide researchers through the logical process of spectral interpretation.
The Structural Puzzle: Why 2D NMR is Essential
The target molecule, 2-(1-Aminopropyl)-5-methylphenol, has several structural features that necessitate more than simple one-dimensional (1D) ¹H or ¹³C NMR for confirmation. Key challenges include:
Isomeric Ambiguity: Without definitive data, this structure could be mistaken for other isomers, such as 5-(2-aminopropyl)-2-methylphenol[1] or other positional isomers of the aminopropyl and methyl groups on the phenol ring.
Overlapping Signals: In a 1D ¹H NMR spectrum, the aromatic protons and even the protons of the propyl chain may exhibit complex splitting patterns or overlapping signals, making unambiguous assignment difficult.[2]
Quaternary Carbons: The two substituted carbons on the aromatic ring (C-2 and C-5) and the carbon bearing the hydroxyl group (C-1) are quaternary and do not appear in a DEPT-135 spectrum, requiring other methods for their assignment.
Two-dimensional NMR spectroscopy overcomes these challenges by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that establish a definitive map of the molecule's atomic connectivity.[3][4]
Core Principles of Key 2D NMR Experiments
A combination of homonuclear and heteronuclear 2D NMR experiments is required for complete structural characterization.[5]
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[3] It is invaluable for identifying spin systems, such as the connected protons in the aminopropyl side chain and adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH).[6] It provides a clear map of which proton signal corresponds to which carbon signal, simplifying the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[7] These long-range correlations are crucial for connecting the individual spin systems and positioning the substituents on the aromatic ring.
Step-by-Step Structural Elucidation of 2-(1-Aminopropyl)-5-methylphenol
Let's walk through the process of confirming the structure using a hypothetical, yet realistic, set of NMR data.
Structure for Analysis:
Figure 1: Structure of 2-(1-Aminopropyl)-5-methylphenol with IUPAC numbering for NMR assignment.
Hypothetical 1D and 2D NMR Data Summary
The following table summarizes the expected chemical shifts and key 2D correlations for our target molecule.
Atom #
δ ¹H (ppm)
Multiplicity
δ ¹³C (ppm)
Key COSY (¹H-¹H) Correlations
Key HSQC (¹H-¹³C) Correlation
Key HMBC (¹H-¹³C) Correlations
1
-
-
152.0
-
-
-
2
-
-
125.0
-
-
-
3
6.95
d
130.0
H-4
C-3
C-1, C-2, C-4, C-5
4
6.60
dd
118.0
H-3, H-6
C-4
C-2, C-5, C-6
5
-
-
138.0
-
-
-
6
6.80
d
115.0
H-4
C-6
C-1, C-2, C-4, C-5, C-11
7 (α)
3.50
t
55.0
H-8
C-7
C-2, C-8, C-9
8 (β)
1.80
m
28.0
H-7, H-9
C-8
C-7, C-9
9 (γ)
0.90
t
11.0
H-8
C-9
C-7, C-8
10 (NH₂)
1.50
br s
-
-
-
C-7
11 (CH₃)
2.25
s
21.0
-
C-11
C-4, C-5, C-6
OH
8.50
br s
-
-
-
C-1, C-2, C-6
Part 1: Assembling the Fragments with COSY
The COSY spectrum reveals the proton-proton coupling networks, allowing us to identify distinct structural fragments.
The Aminopropyl Chain: A clear correlation will be observed between the proton at 3.50 ppm (H-7) and the multiplet at 1.80 ppm (H-8). A further correlation from H-8 to the triplet at 0.90 ppm (H-9) confirms the linear -CH-CH₂-CH₃ arrangement of the propyl group.
The Aromatic System: The aromatic protons at 6.95 ppm (H-3) and 6.60 ppm (H-4) will show a correlation, indicating they are adjacent. Similarly, H-4 will show a correlation to the proton at 6.80 ppm (H-6), confirming the 1,2,4-trisubstitution pattern of the ring.
Caption: COSY correlations confirm the aminopropyl and aromatic spin systems.
Part 2: Direct Proton-Carbon Assignments with HSQC
The HSQC spectrum definitively links each proton to its directly attached carbon. This is a crucial step for assigning the ¹³C spectrum.
Aminopropyl Chain: The HSQC will show correlations between H-7 (3.50 ppm) and C-7 (55.0 ppm), H-8 (1.80 ppm) and C-8 (28.0 ppm), and H-9 (0.90 ppm) and C-9 (11.0 ppm).
Aromatic Ring: Correlations will be seen between H-3 (6.95 ppm) and C-3 (130.0 ppm), H-4 (6.60 ppm) and C-4 (118.0 ppm), and H-6 (6.80 ppm) and C-6 (115.0 ppm).
Methyl Group: The singlet at 2.25 ppm (H-11) will correlate to the carbon at 21.0 ppm (C-11).
Caption: HSQC correlations showing direct one-bond C-H connections.
Part 3: Connecting the Pieces with HMBC
The HMBC spectrum provides the long-range correlations that are essential for assembling the complete structure and confirming the substitution pattern.
Connecting the Aminopropyl Chain to the Ring: The most critical correlation is from the benzylic proton H-7 (3.50 ppm) to the quaternary carbon C-2 (125.0 ppm). This ³JCH correlation unambiguously places the aminopropyl group at the C-2 position. H-7 would also show a correlation to C-8 and C-9, confirming the COSY data.
Positioning the Methyl Group: The protons of the methyl group, H-11 (2.25 ppm), will show correlations to the quaternary carbon C-5 (138.0 ppm) and the protonated carbons C-4 (118.0 ppm) and C-6 (115.0 ppm). These ³JCH correlations definitively place the methyl group at the C-5 position.
Confirming the Aromatic Substitution: The aromatic proton H-6 (6.80 ppm) will show a long-range correlation to the methyl carbon C-11 (21.0 ppm), further solidifying the position of the methyl group. Additionally, correlations from H-3 to C-1, C-2, and C-5, and from H-6 to C-1 and C-2 will confirm the overall substitution pattern.
Caption: Key HMBC correlations establishing the final structure.
Experimental Protocol: A Self-Validating Workflow
The following is a generalized protocol for acquiring the necessary 2D NMR data on a standard NMR spectrometer (e.g., 400-600 MHz).
1. Sample Preparation:
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Acquisition:
Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and assess sample purity.
Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.
3. 2D NMR Acquisition:
COSY: Acquire a gradient-selected COSY (gCOSY) or DQF-COSY experiment. Typical acquisition time is 10-30 minutes.[8]
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹JCH coupling constant to an average value of 145 Hz. Typical acquisition time is 20-60 minutes.
HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8-10 Hz to observe both ²J and ³J correlations.[7] Typical acquisition time is 1-4 hours, depending on sample concentration.
4. Data Processing and Analysis:
Process the 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation.
Analyze the spectra sequentially, starting with COSY to identify spin systems, followed by HSQC to link protons and carbons, and finally HMBC to connect the fragments and confirm the overall structure.
Conclusion: An Unambiguous Structural Confirmation
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we can build a complete and unambiguous picture of the 2-(1-Aminopropyl)-5-methylphenol structure. The COSY data defines the individual spin systems, the HSQC data assigns the protonated carbons, and the crucial long-range HMBC correlations connect these fragments and definitively establish the substitution pattern on the aromatic ring. This integrated approach provides a self-validating system, ensuring the highest level of confidence in the structural assignment, a critical requirement for any research or development in the chemical and pharmaceutical sciences.
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